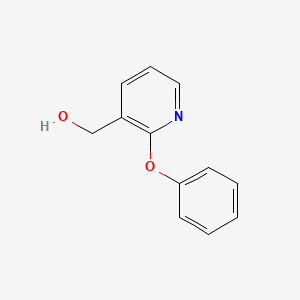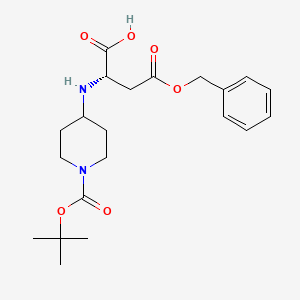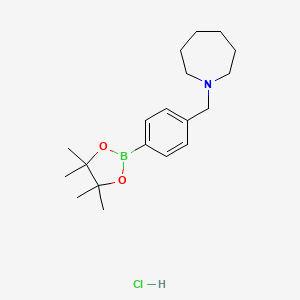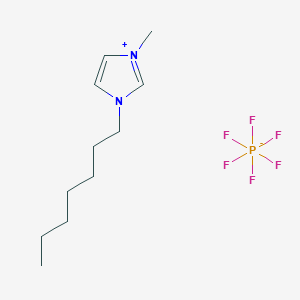![molecular formula C17H13BN2O2 B6336244 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 2724208-18-6](/img/structure/B6336244.png)
2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (CPD-Naphtho) is a small molecule compound that has emerged as a promising tool in scientific research in recent years. CPD-Naphtho has been found to have a variety of applications in the laboratory, including its use as a fluorescent probe, a photochemical agent, and an inhibitor of enzymes. Furthermore, it has been studied for its potential to induce cell death and inhibit cancer cell growth.
Aplicaciones Científicas De Investigación
Photocatalytic Degradation of Organic Dyes
This compound has been utilized in the synthesis of lanthanide complexes that exhibit significant photocatalytic activities. These activities are particularly effective in the degradation of organic dyes under visible light irradiation . For instance, a complex containing this compound demonstrated an 81.2% degradation rate for methylene blue in 370 minutes, highlighting its potential for environmental pollution control .
Luminescent Materials
Due to its structural properties, 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a candidate for developing luminescent materials. Lanthanide complexes based on this compound have shown characteristic photoluminescence, which can be applied in creating new luminescent markers and sensors .
Asymmetric Synthesis
The compound plays a crucial role in the copper-catalysed asymmetric hydroboration of alkenes. This process is used to access chiral naphthalene isosteres, which are core elements in many pharmaceuticals. The method provides a platform for constructing diverse chiral compounds with high yields and excellent enantioselectivities .
Bioisosteric Replacement
In drug discovery, bioisosteric replacement is a strategy to optimize drug structures. 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine serves as a promising isostere of naphthalene. Its analogues often exhibit better bioactivity than their all-carbon equivalents due to potential hydrogen-bond interactions with proteins .
Supramolecular Chemistry
The compound contributes to the formation of supramolecular architectures. In certain lanthanide complexes, it helps form two-dimensional layers that are connected to three-dimensional structures through hydrogen bonding and π interactions. This is significant for the development of materials with complex structural hierarchies .
Environmental Remediation
Complexes containing 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine have been studied for their potential applications in environmental remediation. Their ability to adsorb and separate pollutants makes them valuable in addressing environmental pollution problems .
Propiedades
IUPAC Name |
4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BN2O2/c21-17(22)12-7-9-13(10-8-12)18-19-14-5-1-3-11-4-2-6-15(20-18)16(11)14/h1-10,19-20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYKKAVBNVCLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6336194.png)
![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)


![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)
![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)
![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)




